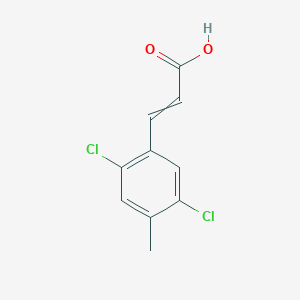

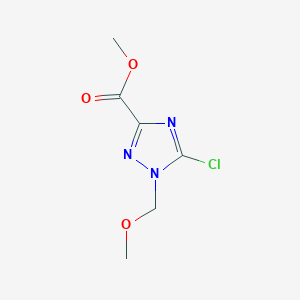

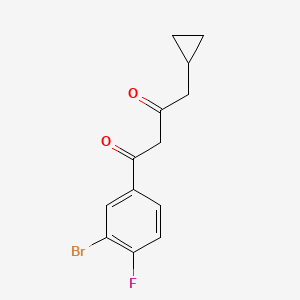

![molecular formula C16H15FN4O2 B1413705 ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-65-9](/img/structure/B1413705.png)

ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Übersicht

Beschreibung

“Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references and 2400 patents . They have been studied for their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More recently, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

Different mechanistic proposals exist for the formation of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole as the 1,3-NCC-dinucleophile and a dicarbonyl compound as the 1,3-CCC-biselectrophile . 5-Aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a building block in the synthesis of diverse heterocyclic compounds. Its unique structure facilitates the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores its importance in heterocyclic chemistry, offering mild reaction conditions for generating various cynomethylene dyes from a range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Role in Kinase Inhibition

The scaffold is central to the development of kinase inhibitors, particularly for treating diseases where kinase activity is dysregulated. Its ability to bind in multiple modes to kinases underscores its therapeutic potential. The pyrazolo[3,4-b]pyridine structure mimics that of both pyrrolo[2,3-b]pyridine and indazole, offering unique advantages in kinase inhibitor design due to its versatility in binding and interaction with the kinase's hinge region. This has led to its inclusion in numerous patents for kinase inhibition, highlighting its relevance in developing new therapeutic agents (Wenglowsky, 2013).

Design of p38α MAP Kinase Inhibitors

The compound is crucial in designing inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, implicated in proinflammatory cytokine release. Its incorporation into tri- and tetra-substituted imidazole scaffolds has yielded selective inhibitors that demonstrate the importance of the pyridine substituents for binding selectivity and potency. This illustrates the compound's role in creating more effective treatments for inflammation and related diseases (Scior et al., 2011).

Optoelectronic Material Development

In the field of optoelectronics, the compound contributes to synthesizing luminescent small molecules and chelate compounds. Its integration into π-extended conjugated systems has been pivotal for developing novel materials with significant applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights its potential in advancing materials science and the development of new electronic devices (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like ikk-ɛ and tbk1 . These enzymes play a crucial role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes like oxidative addition and transmetalation . In these processes, the compound may form new bonds with its target, leading to changes in the target’s structure and function .

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that this compound could influence pathways involving nf-kappab . NF-kappaB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Result of Action

Given its potential interaction with enzymes like ikk-ɛ and tbk1, it’s plausible that the compound could influence cellular processes regulated by nf-kappab .

Zukünftige Richtungen

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Future research may focus on exploring the diverse biological activities of these compounds and developing novel and potent inhibitors .

Eigenschaften

IUPAC Name |

ethyl 4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-3-23-16(22)13-9(2)20-15-12(14(13)18)8-19-21(15)11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWFEAXTOZAVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

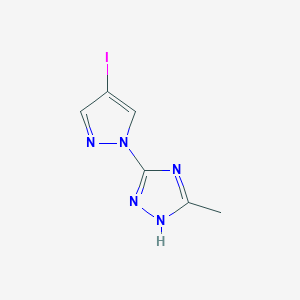

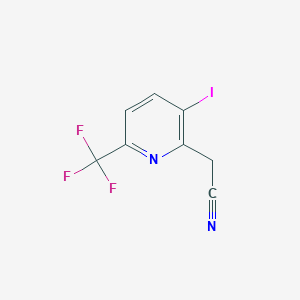

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)

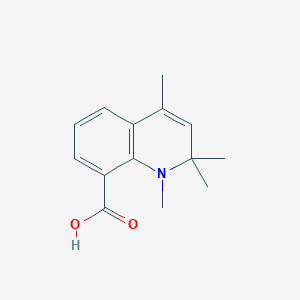

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)